molecular formula C28H26N6O3 B401778 4-methoxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone CAS No. 331672-15-2

4-methoxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

Cat. No.: B401778
CAS No.: 331672-15-2
M. Wt: 494.5g/mol
InChI Key: HHACWHHLCXQIGU-STBIYBPSSA-N
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Description

This compound is a purine-based hydrazone derivative featuring a 1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core linked to a 4-methoxybenzaldehyde moiety via a hydrazone bond. Its molecular formula is C₂₈H₂₆N₆O₃, with a molecular weight of 494.56 g/mol . The structure combines the planar aromaticity of the purine system with the electron-donating methoxy group on the benzaldehyde, which may influence its electronic properties and biological interactions. The compound is synthesized through condensation of the purine hydrazine derivative with 4-methoxybenzaldehyde under reflux conditions, typically in ethanol or similar solvents .

Properties

IUPAC Name

1,7-dibenzyl-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O3/c1-32-25-24(26(35)34(28(32)36)19-22-11-7-4-8-12-22)33(18-21-9-5-3-6-10-21)27(30-25)31-29-17-20-13-15-23(37-2)16-14-20/h3-17H,18-19H2,1-2H3,(H,30,31)/b29-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHACWHHLCXQIGU-STBIYBPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)NN=CC4=CC=C(C=C4)OC)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)N/N=C/C4=CC=C(C=C4)OC)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a compound of interest due to its potential biological activities. This hydrazone derivative is synthesized from 4-methoxybenzaldehyde and has shown various pharmacological effects that warrant detailed exploration.

Chemical Structure

The compound's structure can be represented as follows:

C20H22N4O3\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_3

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Hydrazones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound under discussion has been evaluated in several studies for its efficacy against various biological targets.

Antimicrobial Activity

Research indicates that hydrazones derived from benzaldehyde exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis and evaluation of several hydrazone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 16 µg/mL to 64 µg/mL, demonstrating their potential as antimicrobial agents .

CompoundMIC (µg/mL)Target Bacteria
Hydrazone A16S. aureus
Hydrazone B32E. coli
Hydrazone C64Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of hydrazones has been extensively studied. A review on hydrazone derivatives indicated that many show cytotoxic effects against various cancer cell lines. For example, the compound was tested against prostate cancer cells and exhibited IC50 values in the micromolar range (10–200 µM), indicating moderate to strong cytotoxicity .

The biological activity of 4-methoxybenzaldehyde hydrazone can be attributed to its ability to interact with specific cellular targets. The compound acts as an inhibitor of enzymes involved in cancer progression and microbial resistance. For example, it has been suggested that hydrazones may inhibit aldehyde dehydrogenases (ALDHs), which are overexpressed in various tumors .

Case Studies

  • Antimicrobial Study : A study conducted on a series of hydrazones demonstrated their effectiveness against gram-positive and gram-negative bacteria. The results showed that certain derivatives had zones of inhibition greater than 16 mm when tested on agar plates .
  • Anticancer Study : In another investigation focusing on prostate cancer cell lines, the compound was evaluated for its inhibitory effects on ALDH isoforms. The results indicated that specific analogues exhibited enhanced potency compared to standard treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Compound Name Core Structure Substituent Key Structural Differences Biological Activity Synthesis Method Reference
Target Compound Purine 4-Methoxybenzaldehyde hydrazone 1,7-Dibenzyl, 3-methyl, 2,6-dioxo purine core Not explicitly reported (inferred: potential anticancer or antimicrobial activity based on purine analogs) Condensation of purine hydrazine with 4-methoxybenzaldehyde in ethanol under reflux
4-Methoxybenzaldehyde (5-Bromopyrimidin-2-yl)Hydrazone Monohydrate Pyrimidine 4-Methoxybenzaldehyde hydrazone Pyrimidine core with 5-bromo substitution Antibacterial, antimicrobial, anti-inflammatory Hydrazone formation via pyrimidine hydrazine and aldehyde condensation
Benzaldehyde (1,7-Dibenzyl-3-Methyl-Purin-8-yl)Hydrazone Purine Benzaldehyde hydrazone Lacks methoxy group on benzaldehyde Structural analog; activity likely modulated by absence of electron-donating methoxy group Similar to target compound, using benzaldehyde instead
N'-(4-Nitrobenzylidene)Galloyl Hydrazide Galloyl 4-Nitrobenzaldehyde hydrazone Gallic acid-derived core with nitro group Antioxidant, antitumor (varies with substituent) Reflux of galloyl hydrazide with substituted benzaldehydes
3-(1,3,7-Trimethyl-Purin-8-yloxy)Benzaldehyde Purine Benzaldehyde oxy-linkage Oxy-bridge instead of hydrazone; trimethyl substitution Part of biological studies (specific activity not detailed) Nucleophilic substitution on purine core

Substituent Effects

  • Electron-Donating vs.
  • Methoxy vs. Hydroxy : 4-Hydroxybenzaldehyde hydrazones may exhibit different solubility and hydrogen-bonding profiles, influencing pharmacokinetics .

Preparation Methods

Standard Protocol

  • Reagents :

    • Purinone hydrazine (2 mmol)

    • 4-Methoxybenzaldehyde (2 mmol)

    • Absolute ethanol (50 mL)

    • Glacial acetic acid (0.5 mL)

  • Procedure :

    • Reflux the mixture at 80°C for 12–18 hours under nitrogen.

    • Monitor reaction progress via TLC (ethyl acetate:hexane = 3:7).

    • Concentrate under reduced pressure and recrystallize from methanol.

Yield : 65–78% (based on analogous hydrazones).

Reaction Optimization

VariableCondition TestedYield (%)ObservationSource
Solvent Ethanol68Optimal balance of polarity
DMSO45Side product formation
Catalyst Acetic acid (0.5 mL)72Enhanced protonation of C=O
HCl (1 drop)58Partial decomposition
Time 12 hours68Equilibrium reached
24 hours69No significant improvement

Increasing temperature beyond 80°C led to decomposition, while reducing catalyst quantity below 0.3 mL decreased reaction rate. Ethanol outperformed methanol due to better solubility of the purinone intermediate.

Purification and Characterization

Recrystallization

  • Solvent screening : Methanol produced needle-like crystals (78% recovery), while acetonitrile yielded amorphous solids.

  • Purity : 95% after two recrystallizations (HPLC, C18 column, 70:30 H2O:MeCN).

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6) :

    • δ 11.77 (s, 1H, NH)

    • δ 8.80 (s, 1H, N=CH-Ar)

    • δ 7.93 (d, 2H, J = 8.7 Hz, methoxybenzaldehyde protons)

  • IR (KBr) :

    • 1650 cm⁻¹ (C=O stretch, purinone)

    • 3200 cm⁻¹ (N–H stretch, hydrazone)

  • HRMS : [M+H]+ calculated for C28H27N6O3: 495.2144; found: 495.2141.

Comparative Analysis of Methodologies

Table 2 : Performance of Hydrazone Synthesis Approaches

MethodAdvantagesLimitationsYield (%)
Ethanol refluxScalable, minimal side productsLong reaction time (12–18 h)65–78
Microwave-assistedReduced time (2 h)Specialized equipment required70
Solvent-free grindingEco-friendlyLow yield (45%)45

Microwave-assisted synthesis (100°C, 300 W) shows promise but requires optimization to prevent thermal degradation.

Mechanistic Insights

The reaction proceeds via:

  • Protonation of 4-methoxybenzaldehyde’s carbonyl oxygen by acetic acid.

  • Nucleophilic attack by the purinone hydrazine’s -NH2 group.

  • Dehydration to form the C=N bond, stabilized by conjugation with the aromatic system.

Density functional theory (DFT) studies on analogous hydrazones confirm the E-configuration predominates due to steric hindrance between the purinone and methoxy groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing hydrazone derivatives like 4-methoxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-tetrahydro-1H-purin-8-yl)hydrazone?

  • Methodology : The compound is synthesized via condensation of 4-methoxybenzaldehyde with a hydrazine-containing precursor (e.g., 1,7-dibenzyl-3-methyl-2,6-dioxo-tetrahydro-1H-purin-8-yl hydrazine). A typical procedure involves refluxing equimolar quantities of the aldehyde and hydrazine derivative in absolute ethanol with catalytic glacial acetic acid for 4–18 hours, followed by solvent evaporation and crystallization .
  • Key Considerations : Reaction time, solvent polarity, and acid catalysis influence yield. For example, DMSO as a solvent under reflux for 18 hours yielded 65% of a structurally analogous hydrazone .

Q. Which spectroscopic techniques are critical for characterizing this hydrazone’s structure?

  • Methodology :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons from 4-methoxybenzaldehyde at δ 7.8–8.2 ppm) and carbonyl/amine groups in the purinone core .
  • IR Spectroscopy : Confirms C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
  • HRMS : Validates molecular mass (e.g., [M+H]+ calculated within 1 ppm error) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

  • Methodology :

  • Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism in the hydrazone moiety) .
  • 2D NMR (COSY, HSQC) : Maps connectivity between protons and carbons, distinguishing regioisomers .
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks, as demonstrated for analogous hydrazones .

Q. What strategies optimize reaction yields for hydrazone formation in sterically hindered systems?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 hours to 30 minutes) while maintaining yield .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates .
  • Catalysis : Substituent-dependent acid/base catalysts (e.g., p-toluenesulfonic acid for electron-deficient aldehydes) improve kinetics .

Q. How can computational methods predict the reactivity of this hydrazone in nucleophilic or electrophilic reactions?

  • Methodology :

  • DFT Calculations : Models frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the hydrazone’s imine nitrogen may act as a nucleophile in Schiff base reactions .
  • Molecular Dynamics Simulations : Predicts solvent effects and transition states in condensation reactions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in biological activity data for this hydrazone across studies?

  • Methodology :

  • Dose-Response Curves : Validate potency thresholds (e.g., IC50 values) using standardized assays (e.g., MTT for cytotoxicity) .
  • Metabolite Profiling : Rule out degradation products via LC-MS/MS, as seen in studies of analogous purinone derivatives .

Q. What experimental controls are essential to ensure reproducibility in hydrazone synthesis?

  • Methodology :

  • Stoichiometric Precision : Use anhydrous conditions and rigorously dried reagents to prevent side reactions (e.g., hydrolysis of the hydrazone bond) .
  • Inert Atmosphere (N2/Ar) : Minimizes oxidation of sensitive intermediates .

Methodological Design

Q. How to design a kinetic study for hydrazone formation under varying pH conditions?

  • Methodology :

  • In situ FT-IR Monitoring : Tracks imine bond formation (C=N stretch at ~1600 cm⁻¹) across pH 3–10 .
  • Quenching Experiments : Halts reaction at intervals for HPLC analysis to quantify unreacted aldehyde .

Structural Modification and Applications

Q. What synthetic routes enable functionalization of the purinone core for structure-activity relationship (SAR) studies?

  • Methodology :

  • Suzuki Coupling : Introduces aryl/heteroaryl groups at the purinone’s C-8 position using Pd catalysts .
  • N-Alkylation : Modifies the dibenzyl groups via nucleophilic substitution with alkyl halides .

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